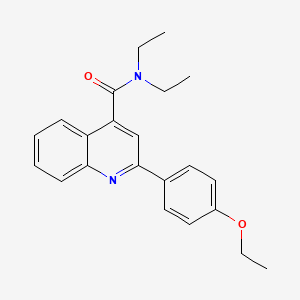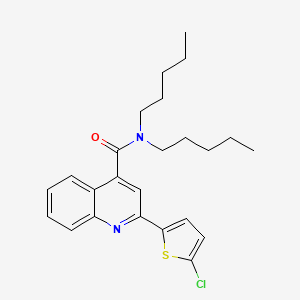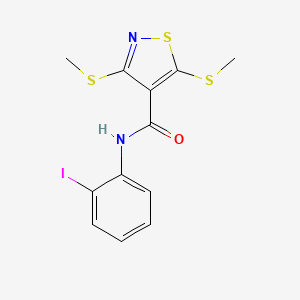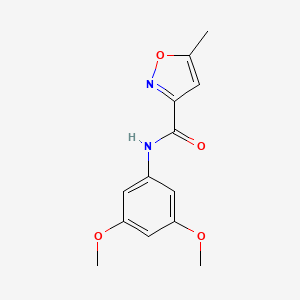
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 5-methyl-1,2-oxazole ring, with a carboxamide functional group at the 3-position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of RNA helicases, which are involved in the regulation of gene expression and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the 3,5-dimethoxyphenyl group but differs in the core structure.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar in having a substituted benzamide structure but with different substituents.
Uniqueness
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-12(15-19-8)13(16)14-9-5-10(17-2)7-11(6-9)18-3/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
MYGAMOJPWSZXLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


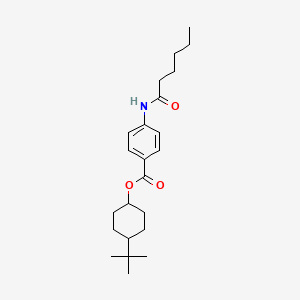
![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14951906.png)
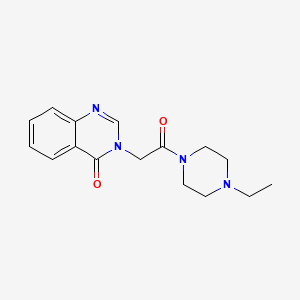
methanone](/img/structure/B14951924.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)

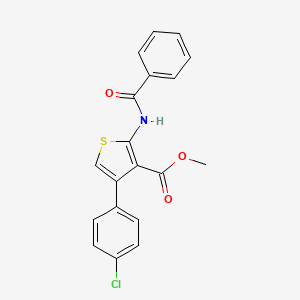
![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)
